molecular formula C21H26O3 B195153 2-Methoxyethinyl estradiol CAS No. 22415-44-7

2-Methoxyethinyl estradiol

Cat. No. B195153
CAS RN: 22415-44-7
M. Wt: 326.4 g/mol
InChI Key: NRGDXTWZJCEVEB-PVHGPHFFSA-N
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Description

2-Methoxyestradiol (2ME2, 2-MeO-E2) is a natural metabolite of estradiol and 2-hydroxyestradiol (2-OHE2). It is specifically the 2-methyl ether of 2-hydroxyestradiol . 2-Methoxyestradiol prevents the formation of new blood vessels that tumors need in order to grow (angiogenesis), hence it is an angiogenesis inhibitor . It also acts as a vasodilator and induces apoptosis in some cancer cell lines .


Synthesis Analysis

An efficient and practical approach to synthesize moderate to large amounts of 2-methoxyestradiol (2-ME2) is described. The key step in the synthesis is the regioselective introduction of an acetyl group at the C-2 position of estradiol using a zirconium tetrachloride mediated Fries rearrangement carried out on estradiol diacetate .


Molecular Structure Analysis

2-Methoxyestradiol is a naturally occurring estrogen metabolite but has no undesired estrogenic activity . It has a chemical formula of C19H26O3 and a molar mass of 302.414 g·mol −1 .


Chemical Reactions Analysis

2-Methoxyestradiol (2ME2), a natural metabolite of estradiol which has no estrogenic activity, is a potent antitumor and anti-angiogenic compound .


Physical And Chemical Properties Analysis

The optimized formulation was found to be spherical with nanometer size of 152 ± 5.2 nm, and low PDI (0.234). The entrapment efficiency of the micelles was 88.67 ± 3.21% with >93% release of 2 ME within 24 h .

Scientific Research Applications

Anticancer and Antiproliferative Properties

2-Methoxyethinyl estradiol (2-ME2) has shown potential in cancer treatment, exhibiting anticancer and antiproliferative effects. It inhibits tumor growth in various models without significant toxicity, targeting both tumor and endothelial cells. Its mechanisms include inducing apoptosis in rapidly proliferating cells and inhibiting angiogenesis at multiple stages. The compound also demonstrates the ability to inhibit metastatic spread in cancer, adding to its therapeutic value (Pribluda et al., 2004).

Anti-Angiogenic and Anti-Inflammatory Potential

2-ME2 is under clinical evaluation for solid tumors and inflammatory conditions, thanks to its synergistic impact on tumor growth via anti-proliferative, cytotoxic, and pro-apoptotic effects on tumor and endothelial cells. This metabolite holds promise in a new class of anti-tumor and anti-inflammatory agents, though challenges exist in optimizing its activity profile through drug design (Sutherland et al., 2007).

Cardiovascular Benefits and Atherosclerosis

2-ME2 has shown potential cardiovascular benefits, including reducing atherosclerotic lesion formation and inhibiting monocyte adhesion to aortic endothelial cells, which is a prerequisite for atherosclerosis. Its antiatherogenic activities suggest it may mediate some of the protective actions of estradiol against cardiovascular diseases (Kurokawa et al., 2007; Bourghardt et al., 2007)(Kurokawa et al., 2007).

Structural Analogues and Derivatives

Several synthetic analogues of 2-ME2 have been developed, showing a range of activities including antitumor and anti-angiogenic properties. These derivatives are based on modifications to various rings and substituents of the estradiol molecule, demonstrating the potential for further drug development (Peyrat et al., 2012).

Neurotoxic and Neurodegenerative Effects

In addition to its anticancer activity, 2-ME2 may have neurodegenerative effects. It has been observed to affect neuronal nitric oxide synthase and contribute to cell death in osteosarcoma and hippocampal cell lines, indicating its dual role as both a cancer therapy and a potential neurotoxin (Gorska et al., 2014).

Future Directions

2-Methoxyestradiol (2ME2) is a drug that prevents the formation of new blood vessels that tumors need in order to grow (angiogenesis). It has undergone Phase 1 clinical trials against breast cancers and preclinical studies suggest that 2ME2 could also be effective against inflammatory diseases such as rheumatoid arthritis .

properties

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-4-21(23)10-8-17-15-6-5-13-11-18(22)19(24-3)12-16(13)14(15)7-9-20(17,21)2/h1,11-12,14-15,17,22-23H,5-10H2,2-3H3/t14-,15+,17-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGDXTWZJCEVEB-PVHGPHFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=C(C=C34)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70945075
Record name 2-Methoxy-19-norpregna-1(10),2,4-trien-20-yne-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70945075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8R,9S,13S,14S,17R)-17-ethynyl-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

CAS RN

22415-44-7
Record name 2-Methoxy-17α-ethynylestradiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22415-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxyethinyl estradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022415447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-19-norpregna-1(10),2,4-trien-20-yne-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70945075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JL Maggs, PS Grabowski, BK Park - Biochemical Pharmacology, 1983 - Elsevier
… 2-Methoxyethinyl estradiol (2-MeOEE:) was kindly provided by Dr W. Slikker Jr (National Centre for Toxicological Research, Jefferson, AR). 2-Hydroxyethinyl estradiol (2-OHEE:) was …
Number of citations: 16 www.sciencedirect.com
RJB Peters, JCW Rijk, TFH Bovee, A Nijrolder… - Analytica Chimica …, 2010 - Elsevier
… Possibly moxestrol, 2-methoxyethinyl estradiol or 11-hydroxycannabinol, a metabolite of cannabinol more potent than the parent compound itself. (J) RT = 10.33 min, m/z 324.2895, C …
Number of citations: 52 www.sciencedirect.com
RJB Peters, JCW Rijk, JE Oosterink, A Nijrolder… - 2009 - library.wur.nl
… Possibly moxestrol, 2-methoxyethinyl estradiol or 11hydroxycannabinol, a metabolite of cannabinol more potent than the parent compound itself. J: RT = 10.33 min, m/z 324.2895, …
Number of citations: 1 library.wur.nl

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